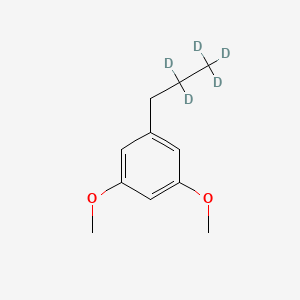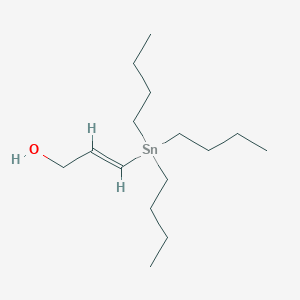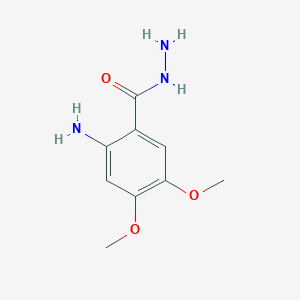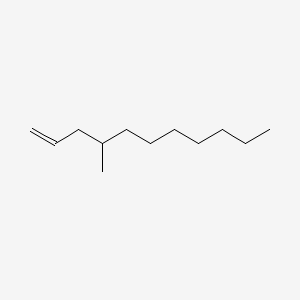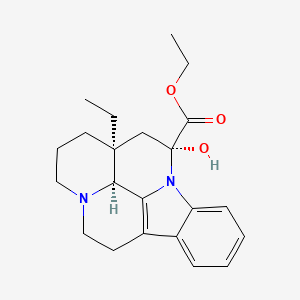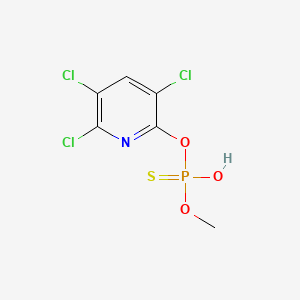
Chlorpyriphos-methyl Desmethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpyriphos-methyl desmethyl is a derivative of chlorpyrifos-methyl, an organophosphorus compound widely used as a pesticide. Chlorpyrifos-methyl is known for its effectiveness in controlling a variety of insect pests on crops and stored products. The desmethyl derivative is formed through the metabolic process, where one of the methyl groups is removed. This compound is of interest due to its potential environmental and health impacts, as well as its role in the degradation pathway of chlorpyrifos-methyl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chlorpyriphos-methyl desmethyl typically involves the demethylation of chlorpyrifos-methyl. This can be achieved through various chemical reactions, including hydrolysis and oxidation. The reaction conditions often require specific catalysts and solvents to facilitate the demethylation process .
Industrial Production Methods: Industrial production of this compound is generally carried out in controlled environments to ensure the purity and yield of the compound. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Chlorpyriphos-methyl desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorpyrifos-methyl oxon, while reduction may produce various hydrolyzed derivatives .
Aplicaciones Científicas De Investigación
Chlorpyriphos-methyl desmethyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the degradation pathways and environmental fate of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms, including its potential toxicity to aquatic life and beneficial insects.
Medicine: Studied for its potential impacts on human health, particularly its neurotoxic effects and mechanisms of action.
Mecanismo De Acción
The primary mechanism of action of chlorpyriphos-methyl desmethyl involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparación Con Compuestos Similares
Chlorpyrifos: Another organophosphorus pesticide with a similar structure but different metabolic pathways and toxicity profiles.
Chlorpyrifos-methyl: The parent compound from which chlorpyriphos-methyl desmethyl is derived.
Triclopyr: A related compound with similar pesticidal properties but different environmental and health impacts.
Uniqueness: this compound is unique due to its specific metabolic origin and the distinct pathways it undergoes during degradation. Its formation and behavior in the environment provide valuable insights into the overall fate of organophosphorus pesticides and their potential risks .
Propiedades
Fórmula molecular |
C6H5Cl3NO3PS |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15) |
Clave InChI |
DYESOQMZDNCQNZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
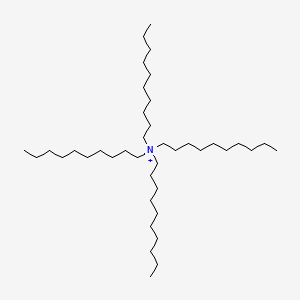
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
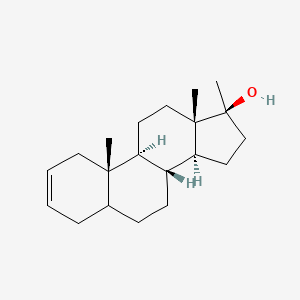
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)

